molecular formula C18H27N3O4 B11055261 N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B11055261
M. Wt: 349.4 g/mol
InChI Key: BNPHXFJPQRIKBE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a dimethoxyphenyl group, an imidazolidinone ring, and a hexanamide chain. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Hexanamide Chain: This step might involve the reaction of the imidazolidinone intermediate with a hexanoic acid derivative, such as hexanoyl chloride, in the presence of a base like triethylamine.

    Introduction of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the amide nitrogen.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy groups or the imidazolidinone ring.

    Reduction: Reduction reactions might target the carbonyl group in the imidazolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-6-(2-oxoimidazolidin-4-yl)hexanamide: Lacks the methyl group on the imidazolidinone ring.

    N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)pentanamide: Has a shorter alkyl chain.

    N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)heptanamide: Has a longer alkyl chain.

Uniqueness

N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C18H27N3O4/c1-12-14(21-18(23)19-12)7-5-4-6-8-17(22)20-13-9-10-15(24-2)16(11-13)25-3/h9-12,14H,4-8H2,1-3H3,(H,20,22)(H2,19,21,23)

InChI Key

BNPHXFJPQRIKBE-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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